8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-3-azabicyclo[321]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound that contains both fluorine and nitrogen atoms, making it a unique structure in the field of organic chemistry
Vorbereitungsmethoden
The synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles and electrophiles under controlled temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets such as receptors and enzymes. The unique structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride makes it a valuable tool for drug discovery and development .
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity for these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane . These compounds share the bicyclic scaffold but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of stability and reactivity.
Eigenschaften
Molekularformel |
C8H12ClF2NO2 |
---|---|
Molekulargewicht |
227.63 g/mol |
IUPAC-Name |
8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)5-1-2-7(8,6(12)13)4-11-3-5;/h5,11H,1-4H2,(H,12,13);1H |
InChI-Schlüssel |
JWNGUJQVNTZQEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNCC1C2(F)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.